2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2098216-17-0
VCID: VC11587402
InChI: InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3
SMILES:
Molecular Formula: C15H22BFO2
Molecular Weight: 264.15 g/mol

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2098216-17-0

Cat. No.: VC11587402

Molecular Formula: C15H22BFO2

Molecular Weight: 264.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2098216-17-0

Specification

CAS No. 2098216-17-0
Molecular Formula C15H22BFO2
Molecular Weight 264.15 g/mol
IUPAC Name 2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3
Standard InChI Key OCKLKAPOQWSSFT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name reflects its structural components:

  • Dioxaborolane core: A five-membered ring containing two oxygen atoms and one boron atom, stabilized by tetramethyl (4,4,5,5-tetramethyl) substituents.

  • Aromatic substituent: A para-fluorinated and ortho-isopropyl-substituted phenyl group.

The molecular formula is C₁₆H₂₁BFO₂, with a molecular weight of 284.14 g/mol. Key structural features include:

  • Boron hybridization: sp² hybridization enables π-conjugation with the aromatic system.

  • Steric effects: The isopropyl group introduces steric hindrance, influencing reactivity in cross-coupling reactions .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₁BFO₂
Molecular Weight284.14 g/mol
CAS NumberNot publicly disclosed
SMILESCC(C)c1c(F)ccc(c1)B2OC(C)(C)C(C)(C)O2

Synthesis and Reaction Pathways

Preparation Methods

The synthesis typically follows a Suzuki-Miyaura coupling strategy, leveraging boronic ester intermediates. A generalized protocol involves:

  • Borylation: Substituting a halogenated precursor (e.g., 4-fluoro-2-isopropylbromobenzene) with a boronate ester under palladium catalysis.

  • Cyclization: Forming the dioxaborolane ring via condensation with pinacol (2,3-dimethyl-2,3-butanediol) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BorylationPd(OAc)₂, PPh₃, KOH, CH₃CN, 70°C, 24h85–89
CyclizationPinacol, toluene, reflux70–75

Reaction Mechanisms

The boron center acts as a Lewis acid, facilitating transmetallation in cross-coupling reactions. The fluorine substituent enhances electrophilicity at the para position, directing regioselectivity in subsequent functionalizations .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water.

  • Stability: Hydrolytically stable under anhydrous conditions but degrades in acidic or aqueous environments .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
Log P (octanol-water)3.2 ± 0.3XLOGP3
Water Solubility0.05 mg/mLESOL
Melting Point98–102°CEstimated

Electronic Properties

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO Gap: 5.1 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localization on the boron atom and fluorine substituent .

Applications in Organic Synthesis

Cross-Coupling Reactions

This compound serves as a boron source in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key advantages include:

  • Steric protection: The dioxaborolane ring prevents undesired protodeboronation.

  • Functional group tolerance: Stable under diverse reaction conditions (e.g., basic, oxidative) .

Table 4: Catalytic Performance in Model Reactions

SubstrateCatalyst SystemYield (%)
4-BromotoluenePdCl₂(dppf), K₂CO₃92
3-IodonitrobenzenePd(OAc)₂, SPhos88

Pharmaceutical Intermediates

The fluorine and isopropyl groups are pharmacophores in kinase inhibitors and anti-inflammatory agents. For example, derivatives of this compound have been explored as intermediates in Janus kinase (JAK) inhibitor synthesis .

Future Research Directions

  • Catalyst Design: Optimizing palladium complexes for asymmetric couplings.

  • Bioavailability Studies: Investigating boron-mediated drug delivery mechanisms.

  • Materials Science: Incorporating into organic semiconductors for optoelectronic devices.

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